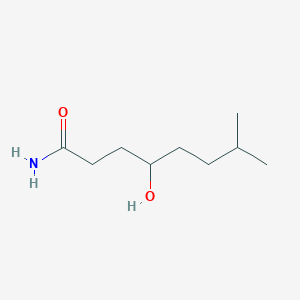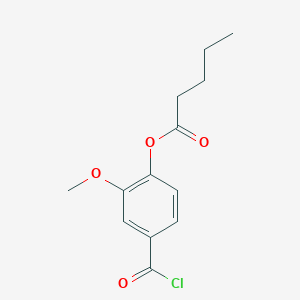
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chlorocarbonyl group and a methoxyphenyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)-2-methoxybenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent such as dichloromethane.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Major Products
Nucleophilic Substitution: Produces substituted esters or amides.
Hydrolysis: Yields 4-(Chlorocarbonyl)-2-methoxybenzoic acid and pentanol.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chlorocarbonylbenzoate: Similar in structure but with a methyl ester group instead of a pentanoate group.
Ethyl 4-chlorocarbonylbenzoate: Similar but with an ethyl ester group.
Uniqueness
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required .
Propiedades
Número CAS |
56681-70-0 |
|---|---|
Fórmula molecular |
C13H15ClO4 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
(4-carbonochloridoyl-2-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-4-5-12(15)18-10-7-6-9(13(14)16)8-11(10)17-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
ZUUQIMORLFQDMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
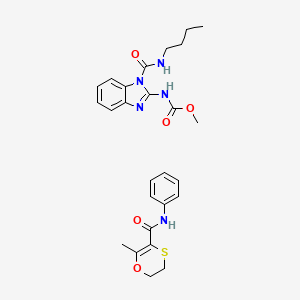
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
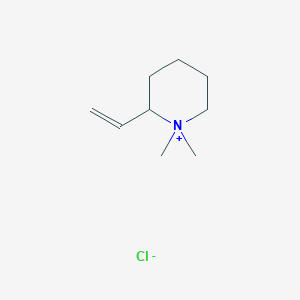
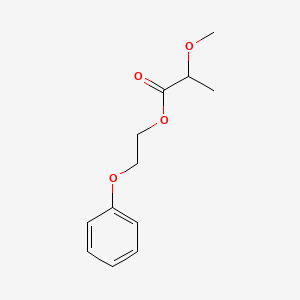
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
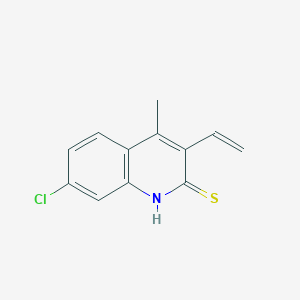
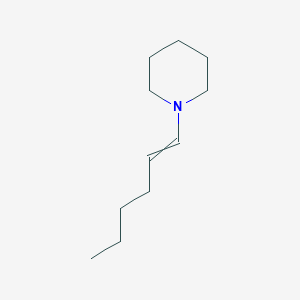
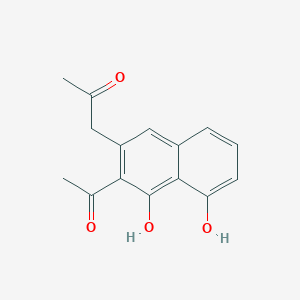
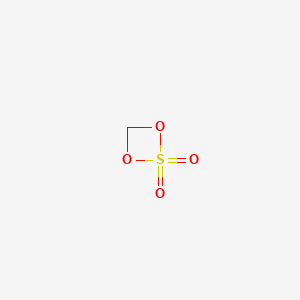
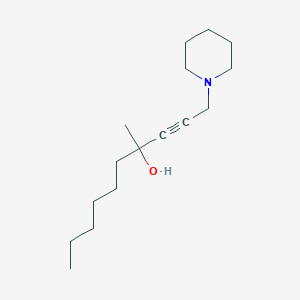
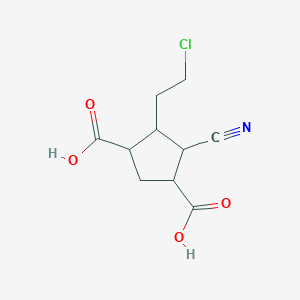
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
